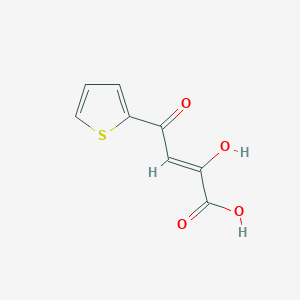

2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid

Vue d'ensemble

Description

2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or anhydrous conditions to form heterocyclic derivatives. For example:

-

Furanone formation : Heating with propionic anhydride at 80°C yields 3-[2-(4-nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones (Fig. 1A) .

-

Thiophene-fused lactams : Reaction with acetic anhydride generates 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives via ring closure .

Table 1: Cyclization Reaction Outcomes

Condensation Reactions

The α-hydroxy and γ-keto groups participate in condensation with nucleophiles:

-

Hydrazide coupling : Reacts with 4-nitrobenzohydrazide to form hydrazinylidene derivatives, which show enhanced antinociceptive activity (IC₅₀: 0.8–1.2 µM) .

-

Amide formation : Condensation with amines (e.g., 4-methylpyrimidin-2-amine) in toluene yields N-substituted amides with improved solubility .

Key Data :

Substitution Reactions

The thiophene ring undergoes electrophilic substitution:

-

Halogenation : Bromine or iodine substitution at the 5-position of the thiophene ring increases inhibitory activity against enzymes by 2-fold (Table 2) .

-

Methylation : Introducing a methyl group at the 4-position enhances antinociceptive potency compared to 5-substituted analogs .

Table 2: Substituent Effects on Enzyme Inhibition

| Substituent (Position) | Inhibitory Activity (IC₅₀, µM) |

|---|---|

| -H (parent compound) | 1.5 |

| -CH₃ (5-position) | 0.9 |

| -Br (5-position) | 0.7 |

| -CH₃ (4-position) | 0.5 |

Hydrolysis and Decarboxylation

-

Acid-catalyzed hydrolysis : Cleavage of the γ-keto group in HCl/THF yields 3-cyanothiophen-2-yl imino intermediates .

-

Decarboxylation : Heating above 150°C results in CO₂ loss, forming 4-(thiophen-2-yl)but-2-en-1-ol derivatives.

Mechanistic Insight :

The hydroxyl group acts as an intramolecular proton donor, facilitating keto-enol tautomerism during hydrolysis .

Metal Chelation

The α-hydroxy-γ-keto motif binds divalent metal ions (e.g., Mg²⁺, Zn²⁺), critical for inhibiting metalloenzymes:

-

Structural role : Chelation forms a pseudo-six-membered ring, stabilizing interactions with enzyme active sites (e.g., HIV-1 integrase) .

Biological Activity Modulation

Reaction-derived derivatives exhibit enhanced pharmacological profiles:

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to 2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid exhibit antioxidant properties. These properties are essential for developing drugs that mitigate oxidative stress-related diseases, including cancer and neurodegenerative disorders. The thiophene moiety contributes to the compound's ability to scavenge free radicals effectively .

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds containing a thiophene ring have been evaluated for their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various reactions such as aldol condensation and Michael addition. This capability is crucial for synthesizing pharmaceuticals and agrochemicals .

Synthesis of Dipeptides

The compound can be coupled with amino acids to create dipeptides, which are important in biochemistry and pharmacology. The methodology involves using coupling reagents like EDC.HCl in acetonitrile, yielding dipeptides with potential biological activity .

Material Science

Polymer Chemistry

In material science, derivatives of this compound can be employed in the synthesis of polymers with specific properties. The incorporation of thiophene units can enhance the electrical conductivity and thermal stability of polymers, making them suitable for applications in organic electronics and photovoltaics .

Nanocomposite Materials

Research suggests that this compound can be integrated into nanocomposite materials to improve mechanical strength and thermal properties. Such materials have applications in packaging, coatings, and structural components .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring system but differ in their functional groups and specific applications.

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Activité Biologique

2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid, commonly known as a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring, which contributes to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A hydroxyl group (-OH)

- A carbonyl group (C=O)

- A thiophene ring , which is a five-membered aromatic ring containing sulfur.

These functional groups are responsible for the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For example:

- In vitro studies have shown that compounds similar to this compound can reduce the viability of cancer cells such as A549 (human lung adenocarcinoma) cells by inducing apoptosis and inhibiting proliferation .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | 64% |

| Cisplatin (control) | A549 | 50% |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

- Gram-positive bacteria : Showed moderate activity against strains like Staphylococcus aureus.

- Gram-negative bacteria : Limited effectiveness was noted against Enterobacteriaceae .

Case Studies

- Study on Anticancer Potential : In a study assessing the effects of thiophene derivatives on A549 cells, it was found that modifications to the thiophene structure significantly influenced cytotoxicity. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

- Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of various thiophene derivatives against multidrug-resistant strains. The results indicated that while some derivatives exhibited promising activity, this compound showed limited efficacy against Gram-negative bacteria but was more effective against Gram-positive strains .

Comparative Analysis

When compared to other thiophene derivatives like suprofen and articaine, this compound demonstrates unique properties due to its specific functional groups.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2-Hydroxy-4-oxo-4-(thiophen-2-y)but-2-enolic acid | Moderate | Limited |

| Suprofen | High | Moderate |

| Articaine | Moderate | High |

Propriétés

IUPAC Name |

(Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-4,10H,(H,11,12)/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBXLUKKKPUQOZ-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C(/C(=O)O)\O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.